molecular formula C20H34O5 B1234478 6beta-Prostaglandin I1

6beta-Prostaglandin I1

Cat. No.: B1234478
M. Wt: 354.5 g/mol
InChI Key: RJADQDXZYFCVHV-DHYPZIFBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Eicosanoid Biology and Prostanoid Nomenclature

Eicosanoids are a group of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. wikipedia.orgnih.gov These lipid compounds are biologically active and play a crucial role in various physiological processes in animals. wikipedia.orgmicrobenotes.com They are not typically stored within cells but are synthesized on demand and act locally near their site of production as autocrine or paracrine factors. wikipedia.orgcreative-proteomics.com The eicosanoid family includes several sub-classes, such as prostaglandins (B1171923), thromboxanes, and leukotrienes. glowm.com

Prostanoids, a major class of eicosanoids, are characterized by a central five-carbon ring structure. wikipedia.org This class encompasses prostaglandins, prostacyclins, and thromboxanes. gerli.com The nomenclature of prostanoids is based on the structure of this cyclopentane (B165970) ring and the number of double bonds in their two side chains. wikipedia.orgglowm.com Prostaglandins are designated by a letter (e.g., A, B, E, F, I) which indicates the functional groups on the ring. libretexts.orgmetwarebio.com A numerical subscript denotes the number of double bonds in the hydrocarbon side chains, which is determined by the precursor fatty acid. glowm.comgerli.com For instance, prostaglandins of the "1" series are derived from dihomo-γ-linolenic acid, the "2" series from arachidonic acid, and the "3" series from eicosapentaenoic acid. glowm.com

Prostanoid ClassKey CharacteristicsPrecursor Fatty Acid Example
Prostaglandins (PG)Contain a cyclopentane ring and two side chains. glowm.com Involved in inflammation, pain, and smooth muscle contraction. pharmacyfreak.comArachidonic Acid (for PG₂ series)
Prostacyclins (PGI)A type of prostaglandin (B15479496) (PGI₂). Potent vasodilators and inhibitors of platelet aggregation. metwarebio.comwikipedia.orgArachidonic Acid
Thromboxanes (TX)Contain a six-membered ether-containing ring. microbenotes.com Involved in blood clotting and vasoconstriction. wikipedia.orgArachidonic Acid

Historical Context of 6β-Prostaglandin I1 Discovery and Initial Characterization

The discovery of prostaglandins dates back to the 1930s, but it was in the 1960s and 1970s that significant advancements were made in understanding their biosynthesis and physiological roles. nih.gov A pivotal moment in prostanoid research came in 1976 with the discovery of prostacyclin (PGI₂) by a research team led by John Vane and Salvador Moncada. wikipedia.org This discovery was significant as prostacyclin was identified as a potent vasodilator and inhibitor of platelet aggregation.

Prostacyclin, however, is highly unstable and rapidly hydrolyzes to a more stable, yet inactive, product, 6-keto-prostaglandin F1α (6-keto-PGF1α). caymanchem.com The isolation and characterization of 6-keto-PGF1α were first reported in 1976 from rat stomach homogenates. caymanchem.com This compound served as a crucial marker for the in vivo production of prostacyclin. caymanchem.com The inherent instability of prostacyclin spurred the synthesis of more stable analogs to facilitate research and explore therapeutic applications. wikipedia.orgajmc.com 6β-Prostaglandin I1 (also known as 6β-PGI1) emerged from this research as a stable analog of prostacyclin. medchemexpress.comcaymanchem.com Its synthesis was achieved and it was characterized as being resistant to the rapid hydrolysis that deactivates prostacyclin. rsc.org

Significance of 6β-Prostaglandin I1 as a Stable Prostacyclin Analog in Lipid Mediator Research

The development of 6β-Prostaglandin I1 was a significant step forward in lipid mediator research. medchemexpress.comcaymanchem.com As a stable analog of prostacyclin, it allowed for more controlled and prolonged studies of the physiological effects mediated by the prostacyclin receptor (IP receptor). caymanchem.comchemicalbook.com While prostacyclin has a very short half-life, 6β-PGI1 is resistant to hydrolysis in aqueous solutions, giving it a much longer duration of action. caymanchem.comchemicalbook.com

This stability made it a valuable tool for investigating the roles of prostacyclin in various biological systems. For example, studies using 6β-PGI1 helped to elucidate the effects of prostacyclin on gastric acid secretion and mucosal blood flow. medchemexpress.commedchemexpress.com Although 6β-PGI1 has a significantly lower potency for receptor-mediated functions compared to prostacyclin, its stability provided a crucial advantage for experimental research. caymanchem.comchemicalbook.com For instance, its potency for vasodilation and inhibition of platelet aggregation is approximately 1% of that of PGI₂. caymanchem.comchemicalbook.com

Stereochemical Considerations and their Relevance to Biological Activity

The biological activity of prostaglandins is highly dependent on their specific three-dimensional structure, or stereochemistry. wikipedia.orgbasicmedicalkey.com Even minor changes in the spatial arrangement of atoms can lead to significant differences in biological effects. wikipedia.org Prostaglandins have multiple chiral centers, meaning they can exist in many different stereoisomeric forms. basicmedicalkey.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

5-[(2S,3aR,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19+/m0/s1

InChI Key

RJADQDXZYFCVHV-DHYPZIFBSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@@H]2C[C@H]1O)CCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O

Synonyms

5,6 beta-dihydro-PGI2
5,6-dihydro-PGI2
5,6-dihydro-PGX
5,6-dihydroprostacyclin
5,6-dihydroprostacyclin, (6R,9alpha,11alpha,13E,15S)-(+-)-isomer
5,6-dihydroprostacyclin, (6R,9alpha,11alpha,13E,15S)-isomer
5,6-dihydroprostacyclin, (6S,9alpha,11alpha,13E,15S)-(+-)-isomer
5,6-dihydroprostacyclin, (9alpha,11alpha,13E,15S)-isomer
5,6-dihydroprostaglandin I2
6 beta-PGI1
6-beta-PGI(1)
6-beta-prostaglandin I1
6beta-PGI1

Origin of Product

United States

Biochemical Pathways and Formation of 6beta Prostaglandin I1

Precursor Substrates and Enzymatic Systems in Prostanoid Biosynthesis

The biosynthesis of prostanoids is initiated from essential fatty acids and is orchestrated by a series of specific enzymes. This intricate process ensures the timely and localized production of these signaling molecules in various tissues throughout the body.

Role of Arachidonic Acid and Phospholipase A2 in Initial Steps

The primary precursor for the biosynthesis of series-2 prostanoids, including the parent compound for prostacyclin, is arachidonic acid. nih.gov This 20-carbon polyunsaturated fatty acid is typically esterified within the phospholipids (B1166683) of cellular membranes. nih.gov The initiation of the prostanoid cascade is dependent on the liberation of arachidonic acid from these membrane stores. This crucial step is catalyzed by the enzyme phospholipase A2 (PLA2). nih.gov The activation of PLA2 can be triggered by various physiological and pathological stimuli, making the availability of free arachidonic acid a key regulatory point in the entire biosynthetic pathway.

Cyclooxygenase (COX) Pathway and Prostaglandin (B15479496) Endoperoxide H2 (PGH2) Formation

Once released, free arachidonic acid is metabolized by the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases. There are two main isoforms of this enzyme, COX-1 and COX-2, which, despite catalyzing the same reaction, have different expression patterns and physiological roles. The COX enzyme exhibits two distinct catalytic activities: a cyclooxygenase activity that introduces two molecules of oxygen into the arachidonic acid molecule to form the unstable intermediate Prostaglandin G2 (PGG2), and a peroxidase activity that reduces the hydroperoxy group of PGG2 to a hydroxyl group, yielding Prostaglandin H2 (PGH2). PGH2 is a pivotal intermediate, serving as the common precursor for a variety of prostanoids, including prostaglandins (B1171923), thromboxanes, and prostacyclin.

Biosynthesis of 6-keto-Prostaglandin F1alpha (6-keto-PGF1alpha) as a Stable Product of Prostacyclin (PGI2)

Prostacyclin (PGI2) is a critical prostanoid with potent vasodilatory and anti-platelet aggregation properties. It is synthesized from PGH2 by the action of prostacyclin synthase. PGI2 is chemically unstable under physiological conditions, with a very short half-life of 2-3 minutes. rsc.org It undergoes rapid, non-enzymatic hydrolysis to a more stable, inactive product known as 6-keto-Prostaglandin F1alpha (6-keto-PGF1alpha). rsc.orgnih.govcaymanchem.com Consequently, the measurement of 6-keto-PGF1alpha levels in biological fluids is often used as a reliable indicator of in vivo PGI2 production. nih.govcaymanchem.com

Enzymatic and Non-Enzymatic Conversion Pathways Leading to 6β-Prostaglandin I1 Formation

The direct biological conversion of 6-keto-PGF1alpha to 6β-Prostaglandin I1 is not a well-documented pathway in the scientific literature. 6β-Prostaglandin I1 is predominantly known as a chemically stable, synthetic analog of prostacyclin. rsc.orghmdb.carsc.org While the metabolism of 6-keto-PGF1alpha leads to various degradation products, the specific enzymatic or non-enzymatic reactions that would result in the formation of the 6β isomer in vivo have not been elucidated. Research has primarily focused on the synthesis of 6β-Prostaglandin I1 through chemical methods for its potential therapeutic applications as a stable prostacyclin mimetic. rsc.orghmdb.carsc.org It is conceivable that certain cellular enzymes with reductase activity could potentially act on the keto group of 6-keto-PGF1alpha, but the stereospecificity and physiological relevance of such a reaction to produce the 6β configuration remain to be established.

Cellular and Tissue Localization of 6β-Prostaglandin I1 Biosynthesis and Metabolism

Given that the endogenous biosynthesis of 6β-Prostaglandin I1 is not a recognized major metabolic pathway, information on its specific cellular and tissue localization is scarce. However, the localization of the enzymes involved in the synthesis of its precursor, prostacyclin, is well-characterized. Prostacyclin synthase is abundantly expressed in vascular endothelial cells, which are the primary source of PGI2 in the cardiovascular system. nih.gov The subsequent hydrolysis to 6-keto-PGF1alpha occurs in the circulation. The metabolism of 6-keto-PGF1alpha into its downstream metabolites occurs in various tissues, with significant activity in the liver and kidneys. researchgate.netnih.gov Immunohistochemical studies have localized 6-keto-PGF1alpha to amniotic cells and the endothelium of umbilical veins. nih.gov If any in vivo conversion to 6β-Prostaglandin I1 were to occur, it would likely take place in tissues with high concentrations of 6-keto-PGF1alpha and the necessary, yet to be identified, enzymatic machinery.

Metabolism and Inactivation of 6beta Prostaglandin I1

Enzymatic Catabolism Pathways of 6beta-Prostaglandin I1 in Biological Systems

This compound (6β-PGI1), a stable analog of Prostacyclin (PGI2), is resistant to the rapid spontaneous hydrolysis that inactivates PGI2. caymanchem.combiomol.com However, like other prostanoids, it is subject to enzymatic degradation in biological systems. While direct metabolic studies on 6β-PGI1 are limited, its catabolism is understood to follow the established pathways for related stable prostaglandins (B1171923), primarily the breakdown product of PGI2, 6-keto-Prostaglandin F1α (6-keto-PGF1α). nih.govresearchgate.net In experiments with rat mononuclear cells, 6β-PGI1, unlike some other prostaglandin (B15479496) analogs, did not interfere with the formation of leukotrienes or Thromboxane (B8750289) B2, suggesting a degree of metabolic specificity. nih.gov

The primary enzymatic catabolism pathways involve a series of modifications to the prostaglandin structure:

Dehydrogenation of the C-15 Hydroxyl Group : This is typically the initial and rate-limiting step in the inactivation of many prostaglandins. The hydroxyl group at carbon 15 is oxidized to a ketone. researchgate.net

Reduction of the C-13,14 Double Bond : Following the oxidation at C-15, the double bond in the side chain is reduced. nih.gov

Beta-Oxidation : The carboxylic acid side chain is shortened through a process of beta-oxidation, similar to fatty acid metabolism. This results in the removal of two-carbon units, leading to the formation of dinor (two carbons shorter) and tetranor (four carbons shorter) metabolites. researchgate.netnih.gov

Omega-Oxidation : The terminal methyl group (the "omega" carbon) of the side chain is hydroxylated, which can be further oxidized to a carboxylic acid, forming a dicarboxylic acid metabolite. nih.gov

Following infusion of the related compound 6-keto-PGF1α in human volunteers, several metabolites were identified in the urine, indicating the activity of these pathways. The major metabolites included dinor-6-keto-prostaglandin F1α, dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid, and 6,15-diketo,13,14-dihydro-PGF1α. nih.gov These findings show that the metabolic cascade for stable prostacyclin-type compounds involves dehydrogenation, beta-oxidation, and omega-oxidation. nih.gov

Table 1: Major Urinary Metabolites Identified After 6-keto-PGF1α Infusion
MetaboliteMetabolic Process InvolvedRelative Amount (%)
dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acidBeta-oxidation22.4
dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acidBeta-oxidation, Omega-oxidation, Dehydrogenation7.0
dinor-4,13-diketo-7,9-dihydroxy-prostanoic acidBeta-oxidation, Dehydrogenation5.4
6,15-diketo,13,14-dihydro-PGF1αDehydrogenation, Double-bond reduction5.7

Data derived from a study on the metabolism of 6-keto-PGF1α in humans. nih.gov

Key Metabolic Enzymes Involved in this compound Degradation

The enzymatic degradation of 6β-PGI1 is carried out by several key enzymes that are common to prostanoid metabolism.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) : This is the principal enzyme responsible for the initial inactivation step. It catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, a reaction that significantly reduces the biological activity of most prostaglandins. researchgate.netnih.gov

15-Keto-prostaglandin-Δ13-reductase : This enzyme acts on the product of 15-PGDH, reducing the double bond at C-13,14. This further contributes to the inactivation of the molecule. nih.gov

Enzymes of Fatty Acid Oxidation : The subsequent shortening of the carboxylic acid side chain (beta-oxidation) and oxidation of the omega-terminus (omega-oxidation) are performed by enzymes typically involved in fatty acid metabolism. The omega-oxidation process is often mediated by enzymes from the Cytochrome P450 (CYP) family. nih.govhmdb.ca

Comparative Metabolic Stability and Half-Life with Unstable Prostanoids (e.g., PGI2)

A defining characteristic of 6β-PGI1 is its enhanced stability compared to its parent compound, PGI2. This stability is a result of its chemical structure, which is resistant to the rapid non-enzymatic hydrolysis that PGI2 undergoes in aqueous solutions. caymanchem.comchemicalbook.com

Prostacyclin (PGI2) is notoriously unstable under physiological conditions (pH 7.4, 37°C), with a very short half-life of approximately 2-3 minutes. abcam.com It rapidly hydrolyzes into the more stable, but less biologically potent, 6-keto-Prostaglandin F1α. abcam.com This inherent instability severely limits its therapeutic utility.

In stark contrast, 6β-PGI1 is a stable analog specifically designed to overcome this limitation. It is resistant to hydrolysis and therefore possesses a much longer half-life than PGI2, allowing for more sustained biological action. caymanchem.combiomol.com While this enhanced stability is a key feature, it is associated with a significantly reduced molar potency for receptor-mediated functions compared to PGI2. caymanchem.comchemicalbook.com

Table 2: Comparative Stability of 6β-PGI1 and PGI2
CompoundChemical StabilityHalf-LifePrimary Inactivation Route
6β-Prostaglandin I1Stable; resistant to hydrolysis in aqueous solutions. caymanchem.combiomol.comMuch longer than PGI2. chemicalbook.comEnzymatic degradation (e.g., by 15-PGDH). researchgate.net
Prostacyclin (PGI2)Highly unstable in aqueous solutions. abcam.com~2-3 minutes at physiological pH and temperature. abcam.comRapid non-enzymatic hydrolysis to 6-keto-PGF1α.

Molecular and Cellular Mechanisms of Action of 6beta Prostaglandin I1

Receptor Interactions and Signal Transduction Cascades

The initiation of 6β-Prostaglandin I1's effects at the cellular level begins with its interaction with specific receptors on the cell surface, triggering a cascade of intracellular events.

Characterization of Putative Receptors for 6β-Prostaglandin I1

6β-Prostaglandin I1 (6β-PGI1) is a chemically stable analog of Prostaglandin (B15479496) I2 (PGI2, also known as prostacyclin). medchemexpress.eucaymanchem.commedchemexpress.com Its mechanism of action is mediated through binding to prostanoid receptors, specifically the prostacyclin receptor, known as the IP receptor. researchgate.netwikipedia.org The IP receptor is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. wikipedia.orgscbt.comnih.gov

While 6β-PGI1 interacts with the same receptor as its parent compound, its binding affinity and potency are significantly lower. caymanchem.combiocompare.com This reduced molar potency for receptor-mediated functions is a key characteristic distinguishing it from the more transient and potent PGI2. caymanchem.com The stability of 6β-PGI1, which is resistant to the rapid hydrolysis that inactivates PGI2, allows for more sustained, albeit less potent, receptor interaction. caymanchem.com

Coupling to G-Protein Systems (e.g., Adenylate Cyclase Activation and cAMP Production)

Upon binding to the IP receptor, 6β-PGI1 initiates signal transduction primarily through the coupling of the receptor to a stimulatory G-protein (Gs). researchgate.netnih.govreactome.org This interaction activates the Gs alpha subunit, which in turn stimulates the enzyme adenylate cyclase. scbt.comnih.govresearchgate.net Activated adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. scbt.comnih.gov

The efficacy of 6β-PGI1 in this process is markedly less than that of PGI2. Research in NCB-20 neuroblastoma-glioma hybrid cells has quantified this difference, showing that 6β-PGI1 has an activation constant (Kact) for adenylate cyclase of 4.2 µM. In stark contrast, PGI2 activates the same system with a Kact of 18 nM, indicating a substantially higher potency. caymanchem.combiocompare.com This difference underscores the attenuated, yet functionally relevant, capacity of 6β-PGI1 to elevate intracellular cAMP levels.

Table 1: Comparative Adenylate Cyclase Activation

Compound Cell Line Activation Constant (Kact)
6β-Prostaglandin I1 NCB-20 4.2 µM
Prostaglandin I2 (PGI2) NCB-20 18 nM

Data sourced from studies on NCB-20 cells. caymanchem.combiocompare.com

Downstream Cellular Effectors and Signaling Pathways Modulated by 6β-Prostaglandin I1

The increase in intracellular cAMP triggered by 6β-PGI1 binding to the IP receptor activates several downstream signaling pathways. The principal effector of cAMP is Protein Kinase A (PKA). nih.govresearchgate.nethaematologica.org The activation of PKA leads to the phosphorylation of a multitude of intracellular proteins, thereby altering their activity and culminating in a cellular response. nih.govphysiology.org This PGI2-IP-cAMP-PKA signaling axis is canonical for effects such as vasodilation and the inhibition of platelet aggregation. scbt.comhaematologica.org

Beyond the primary Gs-cAMP-PKA pathway, IP receptor activation can, in certain cellular contexts, couple to other G-proteins like Gq or Gi, which can lead to the activation of phospholipase C and subsequent mobilization of intracellular calcium. wikipedia.org Furthermore, cAMP-activated PKA can phosphorylate transcription factors, such as the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and more chronic cellular effects. researchgate.net Another cAMP-activated protein, Epac (Exchange protein directly activated by cAMP), can also be involved in mediating downstream signals. researchgate.net

Influence on Cellular Processes at the Molecular Level

The signaling cascades initiated by 6β-Prostaglandin I1 translate into tangible changes in cellular behavior by directly modulating the activity of enzymes and the production of key signaling molecules like cytokines.

Modulation of Enzyme Activity (e.g., Collagenase)

Prostaglandins (B1171923) that elevate intracellular cAMP levels have been shown to regulate the expression of enzymes involved in extracellular matrix remodeling, such as collagenase. Studies on other prostaglandins, like PGE1 and PGE2, demonstrate that increased cAMP can inhibit the production and gene expression of collagenases, including matrix metalloproteinase-1 (MMP-1) and MMP-13. pnas.org The mechanism often involves the suppression of inflammatory stimuli that would otherwise induce collagenase synthesis. pnas.org Given that 6β-PGI1 functions to increase intracellular cAMP, it is inferred to exert an inhibitory effect on collagenase production, particularly in inflammatory contexts where collagenase activity is often upregulated. This function is critical in processes like vascular remodeling, where prostacyclin analogs are known to inhibit the proliferation of vascular smooth muscle cells. physiology.org

Regulation of Cytokine Production (e.g., IL-6, IL-8, TGF-beta 1)

The interaction between prostaglandins and the cytokine network is complex and highly context-dependent. Prostacyclin and its analogs, acting through the IP receptor, are known to have significant immunomodulatory effects.

Interleukin-6 (IL-6): The effect of prostacyclin signaling on IL-6 production is multifaceted. In some inflammatory settings, such as collagen-induced arthritis, PGI2-IP signaling has been found to contribute to IL-6 production. nih.gov Conversely, other studies demonstrate that prostacyclin analogs can inhibit IL-6-induced production of other cytokines in monocytes. aai.org Furthermore, prostacyclin receptor agonists have been shown to reduce IL-6 production via downregulation of the small GTPase Rac1. frontiersin.org In cultured rat pulmonary endothelial cells, a stable prostacyclin analog did not significantly alter IL-6 production, highlighting the cell-type and condition-specific nature of this regulation. nih.gov

Interleukin-8 (IL-8): Research has shown that prostacyclin analogs can exert a potent inhibitory effect on the production of IL-8. In human monocytes stimulated with interferon-gamma (IFN-γ), the prostacyclin analog iloprost (B1671730) was found to profoundly inhibit the synthesis of IL-8. aai.org

Transforming Growth Factor-beta 1 (TGF-β1): There is significant crosstalk between the prostacyclin and TGF-β1 signaling pathways. Inflammatory mediators, including TGF-β1, can impair cAMP generation in response to prostacyclin analogs in human pulmonary artery smooth muscle cells. physiology.orgnih.gov Conversely, stimulation with TGF-β1 can enhance the production of prostacyclin in fibroblasts. researchgate.net This indicates a complex feedback loop where these two pathways regulate each other, influencing processes such as cell proliferation and fibrosis. researchgate.netucl.ac.uk

Table 2: Summary of 6β-Prostaglandin I1 (and PGI2 analog) Effects on Cytokines

Cytokine Effect Cellular Context
IL-6 Can contribute to production Arthritic cell suspension nih.gov
Can inhibit production Human monocytes (inhibition of IL-6-induced TNF-α) aai.org
IL-8 Inhibits production IFN-γ-stimulated human monocytes aai.org
TGF-β1 Complex crosstalk; TGF-β1 can impair PGI2 signaling, and PGI2 can influence TGF-β1 pathways Human pulmonary artery smooth muscle cells, fibroblasts physiology.orgnih.govresearchgate.net

Biological Activities and Physiological Roles of 6beta Prostaglandin I1 in Preclinical Models

Cardiovascular System Research in Animal Models

The prostacyclin pathway is a critical component in maintaining cardiovascular homeostasis. wikipedia.org PGI2 is the main product of arachidonic acid metabolism in vascular tissues and exerts powerful effects on blood vessels and platelets. ahajournals.org Its actions are often in opposition to those of thromboxane (B8750289) A2, creating a necessary balance for vascular health. wikipedia.org Animal models have been indispensable in elucidating the cardiovascular roles of this pathway, particularly in understanding its therapeutic potential for conditions like pulmonary hypertension and thrombosis. nih.gov

Prostacyclin (PGI2) is recognized as a potent vasodilator, capable of relaxing a wide range of vascular beds. ahajournals.org This effect is crucial for the regulation of blood pressure and local blood flow. The vasodilatory action is mediated through the stimulation of adenylate cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in vascular smooth muscle cells.

In preclinical studies, the topical application of prostaglandins (B1171923) like PGE1 on the rat cremaster muscle model demonstrated significant relief of epinephrine-induced vasoconstriction in terminal arterioles, arterioles, and small arteries. nih.gov This highlights the ability of prostaglandins to directly influence microvascular tone. nih.gov Similarly, PGI2 is known to be a strong hypotensive agent and a vasodilator in all vascular beds studied, including the cerebral circulation. ahajournals.org Studies in the rat urinary bladder also showed that various prostaglandins, with PGE1 and PGE2 being the most potent, induced dose-related arteriolar dilatation. capes.gov.br

Table 1: Summary of Vasodilatory Effects in Animal Models

Compound/Pathway Model System Key Findings Reference Index
Prostaglandin (B15479496) E1 (PGE1) Rat Cremaster Muscle Significantly relieved epinephrine-induced vasoconstriction in microvessels. nih.gov
Prostaglandins (general) Rat Urinary Bladder PGs E1, E2, A1, A2, and F1α caused arteriolar dilatation; PGE1 and PGE2 were most potent. capes.gov.br

One of the most significant functions of the prostacyclin pathway is the potent inhibition of platelet aggregation. usbio.netwikipedia.org This anti-thrombotic effect is central to preventing the formation of intravascular clots. PGI2, synthesized by endothelial cells, acts as a physiological antagonist to thromboxane A2, a pro-aggregatory agent produced by platelets. wikipedia.orgcvphysiology.com

The mechanism involves PGI2 binding to its receptor on the platelet surface, stimulating adenylate cyclase and increasing cAMP levels. ahajournals.org This elevation in cAMP inhibits multiple steps in the platelet activation cascade. ahajournals.org Research has shown that PGI2 is the most potent endogenous inhibitor of platelet aggregation discovered. Furthermore, the stable and active metabolite of PGI2, 6-keto-prostaglandin E1 (6-keto-PGE1), was found to be as potent as PGI2 in inhibiting ADP, collagen, and epinephrine-induced platelet aggregation in human platelet-rich plasma. nih.govnih.gov This suggests that the anti-thrombotic effects of PGI2 administration may be prolonged through its conversion to this stable, active metabolite in the liver. nih.gov

Table 2: Research on Platelet Aggregation Inhibition

Compound Model/System Key Findings Reference Index
Prostacyclin (PGI2) Human Platelets Potent inhibitor of platelet aggregation via cAMP stimulation. ahajournals.org
6-keto-Prostaglandin E1 Human Platelets Inhibited platelet aggregation with potency similar to PGI2. nih.gov

The vascular endothelium acts as a barrier, and its permeability is tightly regulated. Prostaglandins can modulate this function. For instance, some prostaglandins can increase vascular permeability, contributing to edema during inflammation. cvphysiology.com However, other studies suggest a protective role. In a mouse model of acute lung injury, activation of the PGD2 receptor DP1 was shown to suppress vascular permeability. embopress.org

In diabetic rat models, treatment with Prostaglandin E1 (PGE1) was shown to protect the peripheral nerve by reducing vascular endothelial growth factor (VEGF) levels and decreasing vascular permeability, thereby mitigating nerve damage. thieme-connect.de Furthermore, studies using microfluidic models of the human endometrium have shown that endothelial-derived PGI2 and PGE2 play a key physiologic role in promoting stromal differentiation, a process reliant on healthy endothelial function and paracrine signaling. endometriozisdernegi.org These findings indicate that the influence of prostaglandins on vascular permeability and endothelial function is complex and context-dependent, playing roles in both inflammatory processes and tissue homeostasis.

Gastrointestinal System Research in Animal Models

Prostaglandins are integral to maintaining the integrity of the gastrointestinal (GI) mucosa. researchtrends.net They exert protective effects against a wide array of damaging agents. nih.gov Animal models, such as those involving the administration of irritants like ethanol (B145695) or nonsteroidal anti-inflammatory drugs (NSAIDs), have been crucial in demonstrating the "cytoprotective" properties of prostaglandins. nih.govcapes.gov.br

Prostaglandins protect the gastric mucosa through several mechanisms that are independent of their ability to inhibit gastric acid secretion. capes.gov.brnih.gov These protective actions include stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and promoting cellular repair processes. nih.gov The phenomenon of "adaptive cytoprotection," where a mild irritant protects the mucosa from a subsequent challenge with a necrotizing agent, is believed to be mediated by endogenous prostaglandin synthesis. nih.gov

In various animal models, exogenously administered prostaglandins have been shown to prevent gastric mucosal damage. capes.gov.br The inhibition of prostaglandin synthesis by NSAIDs is associated with increased mucosal injury and ulceration, underscoring the physiological importance of these compounds in mucosal defense. nih.gov Research in rats has shown that specific prostaglandin E receptor subtypes (EP receptors) are involved in mediating different protective actions, such as bicarbonate secretion and the inhibition of gastric motility, which helps protect against NSAID-induced lesions. alliedacademies.org

Table 3: Gastrointestinal Protective Effects in Animal Models

Prostaglandin Type/Pathway Animal Model Protective Mechanism Reference Index
Prostaglandins (General) Rat Models Prevents disruption of the gastric mucosal barrier; enhances mucosal blood flow. capes.gov.brnih.gov
Prostaglandin E (PGE) Receptors Rats and Knockout Mice Mediate adaptive cytoprotection and bicarbonate secretion. alliedacademies.org

Immunomodulatory Activities in Preclinical Settings

Prostaglandins are well-established mediators of inflammation, but their roles are nuanced, encompassing both pro-inflammatory and anti-inflammatory activities. nih.govcambridge.org They are synthesized by various immune cells and can influence cytokine production, cell migration, and vascular responses during an immune reaction. nih.govresearchgate.net

In preclinical studies, the deletion of the PGD2 receptor in mice was associated with increased hypertension and thrombosis, suggesting a protective, anti-inflammatory role in the vasculature. mdpi.com Conversely, PGF2α has been implicated in promoting chronic inflammation that can lead to cardiovascular diseases. mdpi.com PGE2, another major prostaglandin, has complex effects; it is induced by pro-inflammatory stimuli and is involved in chronic inflammation, yet it can also mediate immunosuppressive effects depending on the context and receptor subtype it engages. mdpi.com For example, PGI2 signaling has been shown to be involved in inflammatory responses, and mice lacking the PGI2 receptor exhibit altered inflammatory reactions. oup.com These findings from preclinical models demonstrate that prostaglandins are key modulators of the immune system, with their specific effects being highly dependent on the type of prostaglandin, the receptors engaged, and the specific tissue microenvironment.

Influence on Fibroblast Activity and Extracellular Matrix Formation (e.g., Collagen Synthesis, Collagenase Activity)

Prostaglandins, including prostacyclin and its analogs, have been shown to play a significant role in modulating the activity of fibroblasts and the formation of the extracellular matrix (ECM). Fibroblasts are key cells in tissue repair and fibrosis, responsible for producing ECM components like collagen.

Studies have demonstrated that prostacyclin (PGI2) can block the activation of fibroblasts. nih.gov This inhibitory effect extends to key fibrotic processes. For instance, the prostacyclin analog beraprost (B1666799) was found to inhibit the proliferation of neonatal rat cardiac fibroblasts induced by angiotensin II. Furthermore, beraprost suppressed the synthesis of collagen I mRNA and protein in these cardiac fibroblasts, suggesting a direct role in regulating ECM deposition. researchgate.net

The influence of prostaglandins on collagen metabolism is complex, involving both synthesis and degradation. Prostaglandin E1 (PGE1), for example, has been shown to reduce net collagen production in human fetal lung fibroblasts by both decreasing the rate of synthesis and increasing intracellular degradation. nih.gov Similarly, in human diabetic fibroblasts, PGE1 stimulated cell proliferation but tended to suppress collagen synthesis. jwmr.org Some studies suggest that the inhibitory effect of PGE1 on collagen formation is mediated by an increase in the activity of type I collagenase. jwmr.org

The table below summarizes the effects of different prostaglandins on fibroblast activity and collagen metabolism in various preclinical models.

Prostaglandin/AnalogModel SystemKey Findings on Fibroblast Activity & ECM
Prostacyclin (PGI2) General Fibroblast StudiesBlocks the activation of fibroblasts. nih.gov
Beraprost (PGI2 analog) Angiotensin II-induced neonatal rat cardiac fibroblastsInhibited fibroblast proliferation and suppressed collagen I mRNA expression and protein synthesis. researchgate.net
Prostaglandin E1 (PGE1) Human fetal lung fibroblastsReduced net collagen production by decreasing synthesis and increasing intracellular degradation. nih.gov
Prostaglandin E1 (PGE1) Human diabetic fibroblastsStimulated cell proliferation but suppressed collagen synthesis. jwmr.org
Prostaglandin F2α (PGF2α) Mare endometrial fibroblastsIncreased secretion of MMP-2, MMP-13, and collagen 1, while decreasing MMP-1 secretion, suggesting a profibrotic role. nih.gov

Modulation of Inflammatory Mediator Release

Prostacyclin and its analogs are significant modulators of the inflammatory response, often exhibiting anti-inflammatory properties. The synthesis of prostaglandins like PGI2 and PGE2 is markedly increased during inflammation. researchgate.net

In preclinical studies, PGI2 has been demonstrated to inhibit the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) in macrophages, dendritic cells, and CD4+ T cells. frontiersin.org This suggests a role for the prostacyclin pathway in downregulating key inflammatory signaling cascades. The anti-inflammatory effect of PGI2 is further supported by findings that mice lacking the PGI2 receptor exhibit a more severe allergic inflammation due to enhanced T-helper 2 (Th2) cell function. frontiersin.org

The production of 6-keto-prostaglandin F1α, the stable metabolite of PGI2, is often measured as an indicator of PGI2 synthesis in inflammatory conditions. abcam.com For example, in a rat model of carrageenin-induced pleurisy, the levels of 6-keto-prostaglandin F1α in the inflammatory exudate were significantly elevated. nih.gov Similarly, studies on traumatic nerve injury have shown that injured sciatic nerves produce significant amounts of PGE2 and 6-keto-PGF(1alpha), with macrophages increasing their production of PGE2 in response to factors released from the injured nerve. nih.gov

The following table details the modulation of inflammatory mediators by prostacyclin and related compounds in preclinical settings.

Prostaglandin/AnalogModel SystemEffects on Inflammatory Mediator Release
Prostacyclin (PGI2) Macrophages, Dendritic Cells, CD4+ T cellsInhibited LPS-induced expression of pro-inflammatory cytokines. frontiersin.org
6-keto-prostaglandin F1α Rat model of carrageenin-induced pleurisyLevels were significantly increased in inflammatory exudates. nih.gov
6-keto-prostaglandin F1α Injured rat sciatic nerveProduced by injured nerve tissue; macrophages increased PGE2 production in response to nerve injury factors. nih.gov
Prostaglandin E1 (PGE1) Rat neutrophilsSystemic administration inhibited neutrophil-dependent immune complex tissue injury. nih.gov

Analytical and Methodological Approaches for 6beta Prostaglandin I1 Research

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental for separating 6β-PGI1 from complex biological mixtures, a necessary step for accurate quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of prostaglandins (B1171923), including 6β-PGI1. nih.gov This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For prostaglandins, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and an aqueous buffer. walshmedicalmedia.com The separation can be optimized by adjusting the mobile phase composition and pH. walshmedicalmedia.com For instance, a study developing a stability-indicating HPLC method for Prostaglandin (B15479496) E1 (PGE1) utilized a Kromasil C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer at pH 3, achieving good separation from its degradation products. walshmedicalmedia.com Similar principles are applied to isolate 6β-PGI1, often as a preliminary step before mass spectrometric analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of prostaglandins. nih.gov However, it requires a derivatization step to make the non-volatile prostaglandins amenable to gas chromatography. nih.govuab.edu This process can be laborious but results in excellent separation and definitive identification based on the mass spectrum of the derivatized compound. nih.govulisboa.pt GC-MS has been successfully used for the routine assay of various prostaglandins in cell culture supernatants. nih.gov For quantitative analysis, a deuterated internal standard of the analyte, such as 6-keto PGF1α-d4 for the analysis of the related compound 6-keto-prostaglandin F1α, is often used to construct a standard curve and ensure accuracy. caymanchem.comlabchem.com.my

Spectrometric Methods for Identification and Quantification in Biological Matrices

Spectrometric methods provide the means for both identifying and quantifying 6β-PGI1 with high specificity and sensitivity, particularly when coupled with chromatographic separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of prostaglandins and their metabolites in biological samples due to its high sensitivity, specificity, and simpler sample preparation compared to GC-MS. ulisboa.ptnih.gov This technique combines the separation power of HPLC with the precise detection and fragmentation capabilities of tandem mass spectrometry. nih.govnih.gov

An LC-MS/MS method for the quantification of the related compound 6-keto-prostaglandin F1α and its metabolites in human plasma demonstrated a concentration range of 50.0–5000 pg/mL with excellent inter-batch precision and accuracy. nih.govresearchgate.net Such methods often involve a solid-phase extraction (SPE) step for sample clean-up and analyte enrichment. nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification. researchgate.net LC-MS/MS allows for the simultaneous measurement of multiple prostaglandins and their metabolites, providing a comprehensive profile of prostanoid metabolism.

Table 1: LC-MS/MS Method Parameters for Prostaglandin Analysis

ParameterDetailsReference
Instrumentation Waters UPLC I-Class Plus coupled to a Q Exactive high-resolution mass spectrometer. metabolomexchange.org
Column Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 mm x 100 mm). metabolomexchange.org
Mobile Phase (Positive Mode) A: 0.1% formic acid; B: Acetonitrile. metabolomexchange.org
Mobile Phase (Negative Mode) A: 10 mM ammonium (B1175870) formate; B: Acetonitrile. metabolomexchange.org
Flow Rate 0.35 mL/min. metabolomexchange.org
Column Temperature 45 °C. metabolomexchange.org
Injection Volume 5 μL. metabolomexchange.org
MS Detection Q Exactive high-resolution mass spectrometry. metabolomexchange.org
Full Scan Range 70-1050 m/z. metabolomexchange.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of prostaglandins. kirj.ee ¹³C NMR spectroscopy, in particular, provides detailed information about the carbon skeleton of the molecule, allowing for the unambiguous assignment of stereochemistry and the identification of isomers. kirj.ee While not typically used for routine quantification due to lower sensitivity compared to mass spectrometry, NMR is invaluable for characterizing novel prostaglandin analogs and for confirming the structure of synthesized compounds. kirj.eersc.org Studies have utilized 500 MHz NMR spectroscopy to detect labeled compounds in biological fluids, demonstrating its utility in metabolic studies. oup.com

Immunoassays for Detection in Biological Samples (e.g., RIA, ELISA)

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), offer high-throughput methods for the detection of prostaglandins in biological samples. slideshare.netslideshare.net These techniques are based on the specific binding of an antibody to the target antigen (in this case, the prostaglandin).

Radioimmunoassay (RIA) was one of the earliest methods used for measuring prostaglandins in plasma. nih.gov It is highly sensitive, capable of detecting picogram levels of the analyte. researchgate.net However, early RIAs for related prostaglandins sometimes showed cross-reactivity with other prostaglandins, necessitating a purification step like HPLC to ensure specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay that avoids the use of radioactive materials. slideshare.netslideshare.net An ELISA for the related compound 6-keto-PGF1α has been used to measure its levels in plasma, with recoveries of a tritiated standard being around 76%. ahajournals.org These assays are commercially available and are often used for screening large numbers of samples. rndsystems.com

Table 2: Comparison of Immunoassay Techniques for Prostaglandin Analysis

TechniquePrincipleAdvantagesDisadvantagesReference
Radioimmunoassay (RIA) Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.High sensitivity.Use of radioactive materials, potential for cross-reactivity. researchgate.netnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) An enzyme conjugated to an antibody reacts with a substrate to produce a measurable signal.No radioactive waste, high throughput.Can be less specific than mass spectrometry-based methods. slideshare.netslideshare.netahajournals.org

In Vitro Assays for Receptor Binding and Functional Activity

In vitro assays are fundamental tools for understanding the pharmacological profile of 6beta-Prostaglandin I1. These experimental systems allow for the precise measurement of its ability to bind to specific receptors and to elicit a cellular response under controlled laboratory conditions. The insights gained from these assays are crucial for determining the potency and efficacy of this prostacyclin analog.

Radioligand binding assays are a cornerstone technique used to characterize the affinity of a ligand, such as this compound, for a specific receptor. This method typically involves the use of a radiolabeled form of a known receptor ligand (a radioligand) and cell membranes that are rich in the receptor of interest.

The principle of the assay is based on competition. The unlabeled compound being tested, in this case, this compound, is introduced at various concentrations to compete with a fixed concentration of the radioligand for binding to the receptors. The amount of radioligand that remains bound to the receptor is then measured, and from this, the inhibitory constant (Ki) of the test compound can be calculated. The Ki value is an inverse measure of binding affinity; a lower Ki indicates a higher affinity of the compound for the receptor.

In the context of this compound, studies have utilized membranes from human platelets, which are known to express prostacyclin (IP) receptors. In these competitive binding assays, a radiolabeled form of prostacyclin, such as [3H]-PGI2, is used. Research has demonstrated that this compound can compete with [3H]-PGI2 for these binding sites. nih.gov The observed rank order of affinity for the human platelet IP receptor is PGI2 > Prostaglandin E1 (PGE1) > this compound. nih.gov This indicates that while this compound does bind to the prostacyclin receptor, it does so with a lower affinity than the endogenous ligand PGI2 and the related prostanoid PGE1. nih.gov Studies have also shown that like PGI2 and PGE1, this compound appears to interact with two distinct classes of binding sites on these membranes. nih.gov

Table 1: Radioligand Binding Profile of Prostanoids at the Human Platelet Prostacyclin (IP) Receptor

Compound Radioligand Tissue Source Relative Binding Affinity
This compound [3H]-PGI2 Human Platelet Membranes Lower than PGI2 and PGE1 nih.gov
Prostaglandin I2 (PGI2) [3H]-PGI2 Human Platelet Membranes Highest nih.gov

This table presents qualitative comparisons based on available research findings.

Cell-based reporter assays are functional assays designed to measure the physiological response of a cell to a compound. For G-protein coupled receptors (GPCRs) like the prostacyclin receptor, which are coupled to the stimulatory G-protein (Gs), agonist binding leads to the activation of the enzyme adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). Measuring the accumulation of cAMP is therefore a direct indicator of the functional activity of a compound at these receptors.

These assays are typically performed using whole cells that endogenously or recombinantly express the receptor of interest. The cells are treated with the test compound, and after a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is quantified. The results are often expressed as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Research on this compound has utilized this type of assay to determine its potency as a functional agonist. Studies using the NCB-20 neuronal hybrid cell line, which possesses prostacyclin-sensitive adenylyl cyclase, have been particularly informative. nih.govcaymanchem.com In these cells, this compound has been shown to activate adenylyl cyclase in a manner that requires guanosine (B1672433) 5'-triphosphate (GTP), a characteristic feature of Gs-coupled receptor activation. nih.gov

A key finding is that this compound has a significantly lower potency in stimulating cAMP production compared to the endogenous ligand, PGI2. The activation constant (Kact) for adenylyl cyclase in NCB-20 cells is approximately 4.2 µM for this compound, whereas for PGI2, it is 18 nM. caymanchem.com This demonstrates that a much higher concentration of this compound is required to achieve the same level of adenylyl cyclase activation as PGI2. Despite this lower potency, studies in human platelet membranes have shown that this compound can activate adenylyl cyclase to the same maximal extent as PGI2, indicating it is a full agonist, albeit a less potent one. nih.gov The rank order of potency for activating adenylyl cyclase in these platelets mirrors the rank order of binding affinity (PGI2 > PGE1 > 6beta-PGI1). nih.gov

Table 2: Functional Activity of Prostaglandin Analogs in Cyclic AMP Accumulation Assays

Compound Cell Line Parameter Value
This compound NCB-20 Kact 4.2 µM caymanchem.com

Kact (activation constant) is the concentration of an agonist that elicits a half-maximal activation of an enzyme.

Comparative Analysis of 6beta Prostaglandin I1 with Other Prostanoids

Structural and Stereochemical Relationships with Prostacyclin (PGI2) and Other Prostaglandins (B1171923)

Prostanoids are a subclass of eicosanoids, physiologically active lipid compounds derived from arachidonic acid. creative-proteomics.com A defining feature of all prostaglandins is their core structure, which consists of a 20-carbon skeleton that includes a five-membered ring. wikipedia.orglibretexts.org The structural variations in this ring and the two associated hydrocarbon side chains account for the diverse biological activities observed across the prostaglandin (B15479496) family. creative-proteomics.comwikipedia.org

Prostacyclin (PGI2) is distinguished by a unique bicyclic ether structure, which is inherently unstable. creative-proteomics.commetwarebio.com In contrast, 6β-Prostaglandin I1 (also known as 6beta-PGI1 or 5,6β-dihydro PGI2) is a synthetic analog of PGI2. caymanchem.comchemicalbook.com The key structural difference lies in the saturation of the double bond between carbons 5 and 6 that is present in PGI2. This modification eliminates the labile enol ether functionality of PGI2, replacing it with a stable ether linkage.

Stereochemistry plays a critical role in the biological function of prostanoids, which possess multiple chiral centers. nih.gov The designation "6β" in 6β-Prostaglandin I1 specifies the orientation of the hydrogen atom at the C6 position, which is on the opposite face of the ring system relative to the C9-oxygen bridge. This is distinct from its isomer, 6α-Prostaglandin I1, where the hydrogen at C6 is on the same face. caymanchem.com

Other related prostanoids exhibit different core structures that define their classification and function. For instance, Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α) both contain a single cyclopentane (B165970) ring but differ in the substituents on that ring. creative-proteomics.comaltmeyers.org Thromboxane (B8750289) A2 (TXA2), another key eicosanoid, features a six-membered oxane ring, which contributes to its distinct biological profile, often opposing that of PGI2. wikipedia.org

Table 1: Structural Comparison of Selected Prostanoids
CompoundCore StructureKey Distinguishing Feature
Prostacyclin (PGI2)Bicyclic EtherContains an unstable enol ether (C5=C6 double bond). creative-proteomics.commetwarebio.com
6β-Prostaglandin I1Bicyclic EtherSaturated C5-C6 bond; β-stereochemistry at C6. caymanchem.comchemicalbook.com
Prostaglandin E2 (PGE2)Cyclopentane RingKeto group at C9 and hydroxyl group at C11. creative-proteomics.com
Prostaglandin F2α (PGF2α)Cyclopentane RingHydroxyl groups at C9 and C11. creative-proteomics.com
Thromboxane A2 (TXA2)Oxane RingSix-membered ether-containing ring. wikipedia.org

Comparative Potency and Efficacy in Receptor-Mediated Functions

A significant divergence between 6β-Prostaglandin I1 and its parent compound, PGI2, is its substantially reduced potency in receptor-mediated functions. thomassci.combiocompare.com While it mimics the biological actions of PGI2, such as vasodilation and inhibition of platelet aggregation, it does so with far less efficacy. caymanchem.comcnreagent.com Research indicates that the potency of 6β-Prostaglandin I1 for these key functions is approximately 1% of that of PGI2. caymanchem.comthomassci.combiocompare.comcnreagent.com

This dramatic decrease in potency is quantitatively demonstrated in studies of adenylate cyclase activation, a key signaling event downstream of the prostacyclin receptor (IP receptor). In neuronal somatic hybrid (NCB-20) cells, the activation constant (Kact) for 6β-Prostaglandin I1 is 4.2 µM. caymanchem.comchemicalbook.com This is over 230 times higher than the Kact for PGI2, which is 18 nM, highlighting the superior potency of the natural compound. caymanchem.comchemicalbook.com

The stereochemistry at the C6 position is a critical determinant of this activity. The epimer, 6α-Prostaglandin I1, is even less potent. It is approximately 10-fold less potent than the β-isomer and consequently 100-fold less potent than PGI2 in stimulating cyclic AMP (cAMP) accumulation in human thyroid cells. caymanchem.com In assays of ADP-induced platelet aggregation, 6α-PGI1 shows an IC50 value (concentration causing 50% inhibition) of 350 ng/ml, which is nearly 900-fold higher than that of PGI2 (0.4 ng/ml). caymanchem.com

Table 2: Comparative Potency of PGI2 Analogs
CompoundAssayPotency/Efficacy MeasureReference
Prostacyclin (PGI2)Adenylate Cyclase Activation (NCB-20 cells)Kact: 18 nM caymanchem.comchemicalbook.com
6β-Prostaglandin I1Adenylate Cyclase Activation (NCB-20 cells)Kact: 4.2 µM (4200 nM) caymanchem.comchemicalbook.com
Prostacyclin (PGI2)Inhibition of Platelet AggregationIC50: 0.4 ng/ml caymanchem.com
6α-Prostaglandin I1Inhibition of Platelet AggregationIC50: 350 ng/ml caymanchem.com
6β-Prostaglandin I1Vasodilation & Platelet Aggregation Inhibition~1% the potency of PGI2 caymanchem.comthomassci.com

Divergent Biological Activities and Receptor Specificities Compared to Related Prostanoids

The diverse effects of prostanoids are mediated by a family of specific G-protein coupled receptors. physiology.orgnih.gov PGI2 exerts its potent vasodilatory and anti-platelet effects primarily through the prostacyclin (IP) receptor. numberanalytics.comnih.gov The significantly lower potency of 6β-Prostaglandin I1 suggests that the structural modifications, specifically the saturation of the C5-C6 bond, result in a much lower binding affinity or efficacy at the IP receptor compared to PGI2. caymanchem.comthomassci.com

This contrasts sharply with the specificities of other prostanoids. Thromboxane A2 (TXA2) binds to the TP receptor, mediating vasoconstriction and platelet aggregation, thereby acting as a physiological antagonist to PGI2. wikipedia.org Prostaglandin E2 (PGE2) exhibits more complex signaling by interacting with four distinct receptor subtypes (EP1, EP2, EP3, and EP4), which can trigger opposing effects such as vasoconstriction (EP1, EP3) and vasodilation (EP2, EP4). physiology.orgahajournals.org Prostaglandin F2α acts on the FP receptor to primarily induce smooth muscle contraction. creative-proteomics.comnih.gov

While the primary activities of 6β-Prostaglandin I1 mirror those of PGI2, albeit weakly, it has also been noted for its ability to reduce gastric acid secretion. medchemexpress.commedchemexpress.commedchemexpress.eu This effect is observed with an ID50 of approximately 3.0 μg/kg/min following intravenous administration in conscious dogs. medchemexpress.cn The receptor pathway for this antisecretory action is part of the broader role prostaglandins play in gastrointestinal cytoprotection.

Metabolic Profiles and Stability Comparisons with Other Lipid Mediators

The most significant advantage of 6β-Prostaglandin I1 over the natural PGI2 is its chemical stability. medchemexpress.com 6β-Prostaglandin I1 is specifically designed as a stable analog that is resistant to the rapid spontaneous hydrolysis that PGI2 undergoes in aqueous solutions. caymanchem.comthomassci.combiocompare.com This enhanced stability gives 6β-Prostaglandin I1 a much longer biological half-life than PGI2. caymanchem.comchemicalbook.comcnreagent.com

PGI2 is notoriously unstable due to its vinyl ether structure, and it rapidly breaks down, with a half-life of only a few minutes in physiological conditions. altmeyers.orgnih.gov Its degradation product is the biologically inactive 6-keto-prostaglandin F1α, which is often measured as a surrogate marker for in vivo PGI2 production. nih.govglpbio.cn This chemical instability severely limits the therapeutic utility of PGI2 itself. The saturation of the C5-C6 double bond in 6β-Prostaglandin I1 completely removes this labile chemical feature, leading to its robust stability.

This profile can be compared with other eicosanoids. Thromboxane A2 (TXA2) is also extremely unstable and is rapidly hydrolyzed to the inactive Thromboxane B2 (TXB2). altmeyers.org Other primary prostaglandins, such as PGE2 and PGF2α, are more chemically stable than PGI2 and TXA2 but are still subject to rapid enzymatic metabolism and clearance from circulation, primarily by the lungs. altmeyers.org Therefore, the metabolic profile of 6β-Prostaglandin I1, characterized by resistance to non-enzymatic degradation, makes it a valuable tool for research where sustained PGI2-like activity is required without the complication of rapid breakdown.

Table 3: Stability of PGI2 and Related Compounds
CompoundStability in Aqueous SolutionPrimary Inactivation PathwayKey Metabolite
Prostacyclin (PGI2)Highly UnstableSpontaneous, non-enzymatic hydrolysis. altmeyers.org6-keto-Prostaglandin F1α (inactive). nih.govglpbio.cn
6β-Prostaglandin I1StableResistant to hydrolysis; enzymatic metabolism. caymanchem.comthomassci.comN/A (Stable Analog)
Thromboxane A2 (TXA2)Highly UnstableSpontaneous, non-enzymatic hydrolysis. altmeyers.orgThromboxane B2 (inactive). altmeyers.org
Prostaglandin E2 (PGE2)Relatively StableEnzymatic metabolism (e.g., in lungs). altmeyers.org15-keto-PGE2 and others.

Synergistic and Antagonistic Interactions with Other Eicosanoids and Signaling Molecules

The biological effects of eicosanoids are often governed by a delicate balance between synergistic and antagonistic interactions. A classic example of this is the functional antagonism between prostacyclin (PGI2) and thromboxane A2 (TXA2). wikipedia.org PGI2, produced by vascular endothelium, inhibits platelet aggregation and causes vasodilation, while TXA2, produced by platelets, promotes platelet aggregation and vasoconstriction. wikipedia.org This balance is crucial for maintaining vascular homeostasis and preventing thrombosis. As a weak PGI2 mimetic, 6β-Prostaglandin I1 would contribute to the anti-aggregatory and vasodilatory side of this balance, antagonizing the effects of TXA2, although its low potency means a significant effect would require high concentrations.

Prostanoid signaling pathways frequently involve the modulation of intracellular second messengers. numberanalytics.com The activation of the IP receptor by PGI2 leads to the stimulation of adenylate cyclase, which increases intracellular levels of cAMP. researchgate.net This increase in cAMP is the primary mechanism behind the inhibition of platelet activation and relaxation of smooth muscle. 6β-Prostaglandin I1 engages this same pathway, but its reduced ability to activate adenylate cyclase underscores its lower efficacy. caymanchem.comchemicalbook.com

Prostaglandins can also interact with other major signaling systems. For instance, the vasodilatory effects of some prostaglandins are linked to the nitric oxide (NO) signaling pathway. numberanalytics.com Furthermore, the net effect of a prostaglandin like PGE2 can depend on the relative expression of its multiple receptor subtypes (e.g., pressor EP3 vs. depressor EP4 receptors), creating a complex regulatory system where the final physiological response is determined by the balance of these competing signals. ahajournals.org The interaction of 6β-Prostaglandin I1 within this broader signaling network is primarily defined by its role as a stable, low-potency agonist at the IP receptor, contributing weakly to cAMP-mediated signaling pathways.

Advanced Research Topics and Future Directions for 6beta Prostaglandin I1 Studies

Investigation of Novel Biosynthetic Enzymes and Pathways in 6β-Prostaglandin I1 Formation

The formation of prostaglandins (B1171923) is a complex enzymatic cascade. wikipedia.org While the primary pathway for prostacyclin (PGI2) synthesis from arachidonic acid via cyclooxygenase (COX) and prostacyclin synthase is well-established, the specific enzymatic processes leading to 6β-Prostaglandin I1 are less defined. abcam.combiorxiv.org Future research must focus on identifying and characterizing novel enzymes and alternative biosynthetic routes that may contribute to its endogenous production.

Historically, the discovery of the conversion of a bicyclic prostanoid into 6-keto-prostaglandin F1α, a stable metabolite of PGI2, highlighted the existence of novel pathways in arachidonic acid metabolism. nih.gov It is plausible that similar, yet-to-be-discovered enzymatic activities are responsible for the formation of 6β-Prostaglandin I1. Investigating tissue-specific differences in prostaglandin (B15479496) biosynthesis may provide clues. For instance, studies have shown varying distributions of prostaglandin biosynthetic pathways in different tissues, suggesting that specialized enzymes may be present in certain cellular environments. acs.orgscite.ai

Elucidation of Uncharacterized Receptors and Signaling Mechanisms Specific to 6β-Prostaglandin I1

Prostaglandins exert their diverse physiological effects by binding to specific G protein-coupled receptors (GPCRs). nih.govnih.gov While 6β-Prostaglandin I1 is known to be a much less potent analog of PGI2, its distinct structure may allow it to interact with uncharacterized receptors or to modulate known receptors in a unique manner. caymanchem.com A key area for future investigation is the systematic screening for and characterization of receptors that may have a higher affinity for 6β-Prostaglandin I1 or that are selectively activated by it.

Current knowledge indicates that 6β-Prostaglandin I1 has a significantly lower potency for receptor-mediated functions compared to PGI2. caymanchem.com However, this does not preclude the existence of a specific receptor for which it is the preferred ligand. Advanced techniques in receptor pharmacology and molecular biology will be instrumental in identifying such receptors and in elucidating the downstream signaling cascades they initiate. Understanding these specific signaling pathways is crucial for deciphering the unique biological roles of 6β-Prostaglandin I1.

Development of Selective Agonists and Antagonists as Research Probes

The development of selective agonists and antagonists is a cornerstone of pharmacological research, enabling the precise dissection of receptor function. nih.govnih.gov For 6β-Prostaglandin I1, the creation of such molecular tools is a critical next step. Selective agonists would allow researchers to specifically activate pathways mediated by 6β-Prostaglandin I1, while selective antagonists would enable the blocking of these pathways, thereby revealing their physiological and pathological significance.

These research probes are invaluable for both in vitro and in vivo studies. promega.com They can be used to validate the role of specific receptors in cellular responses and to explore the therapeutic potential of modulating the 6β-Prostaglandin I1 pathway. The design and synthesis of these compounds will require a deep understanding of the structure-activity relationships of the 6β-Prostaglandin I1 molecule and its receptor interactions. The development of such probes has been successful for other prostaglandin receptors and serves as a model for this endeavor. guidetopharmacology.orgwikipedia.org

Integration of Omics Technologies (e.g., Lipidomics, Proteomics) in 6β-Prostaglandin I1 Research

The advent of "omics" technologies offers an unprecedented opportunity to explore the complex biological networks in which 6β-Prostaglandin I1 participates. nih.govwustl.edunih.gov Lipidomics, the large-scale study of lipids, can provide a comprehensive profile of the prostaglandin landscape in various biological samples, helping to identify novel metabolites and pathways related to 6β-Prostaglandin I1. metwarebio.com Proteomics, the study of proteins, can be used to identify changes in protein expression and post-translational modifications in response to 6β-Prostaglandin I1, revealing its downstream signaling targets.

Integrating these multi-omics datasets can provide a systems-level understanding of the functional roles of 6β-Prostaglandin I1. wustl.edu This approach can help to generate new hypotheses about its involvement in cellular processes and disease, moving beyond a single-molecule focus to a more holistic view of its biological context. ersnet.org

Further Exploration of its Role in Cellular Homeostasis and Preclinical Disease Pathogenesis at a Molecular Level

Prostaglandins are critical regulators of cellular homeostasis and are implicated in a wide range of diseases. nih.govnih.govnih.gov While the roles of other prostaglandins in inflammation, cardiovascular disease, and cancer are well-documented, the specific contributions of 6β-Prostaglandin I1 remain largely unexplored. abcam.comoncotarget.com Future research should focus on elucidating its role in maintaining cellular balance and its potential involvement in the pathogenesis of various diseases at a molecular level.

Preclinical studies using animal models of disease will be essential to investigate the in vivo effects of 6β-Prostaglandin I1. For example, given the known involvement of the prostacyclin pathway in cardiovascular health, exploring the effects of 6β-Prostaglandin I1 in models of hypertension, thrombosis, and atherosclerosis is a logical next step. biorxiv.orgpahinitiative.com Similarly, its role in inflammatory conditions and cancer warrants investigation. mdpi.comfrontiersin.org

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To fully understand the mechanisms of action of 6β-Prostaglandin I1, sophisticated and relevant experimental models are required. The development of advanced in vitro models, such as organ-on-a-chip systems and 3D cell cultures, can provide more physiologically relevant platforms to study its effects on specific cell types and tissues.

Furthermore, the creation and utilization of advanced in vivo models, including genetically modified animals, are crucial for dissecting its systemic effects and its role in complex biological processes. nih.gov For instance, knockout mouse models for specific enzymes or receptors in the 6β-Prostaglandin I1 pathway would be invaluable for elucidating its precise functions. mdpi.com The use of such models has been instrumental in advancing our understanding of other prostaglandin signaling pathways. researchgate.netfrontiersin.org

Research AreaKey ObjectivesPotential Methodologies
Novel Biosynthetic Enzymes Identify and characterize enzymes involved in 6β-Prostaglandin I1 formation.Enzyme assays, protein purification, mass spectrometry, genetic screening.
Uncharacterized Receptors Discover and validate new receptors specific to 6β-Prostaglandin I1.Receptor binding assays, functional screening, molecular cloning, signal transduction studies.
Selective Ligands Synthesize and characterize selective agonists and antagonists.Medicinal chemistry, structure-activity relationship studies, pharmacological profiling.
Omics Integration Profile the lipidomic and proteomic changes induced by 6β-Prostaglandin I1.Mass spectrometry-based lipidomics and proteomics, bioinformatics analysis.
Cellular & Disease Roles Elucidate the function of 6β-Prostaglandin I1 in homeostasis and disease.Cell culture experiments, preclinical animal models of disease, molecular biology techniques.
Advanced Models Develop more physiologically relevant in vitro and in vivo models.Organ-on-a-chip, 3D cell culture, genetically engineered mouse models.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 6β-Prostaglandin I1 in vitro?

  • Synthesis typically involves enzymatic conversion from precursor prostaglandins (e.g., PGI2) under controlled pH and temperature conditions. Characterization requires HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation . Experimental protocols must detail reagent sources (e.g., Sigma-Aldrich, Thermo Scientific) and validation of synthetic yields via triplicate measurements .

Q. How can researchers reliably detect and quantify 6β-Prostaglandin I1 in biological samples?

  • ELISA kits optimized for prostaglandin analogs (e.g., Abcam’s protocols) are preferred for quantification in plasma or serum. Cross-reactivity with structurally similar compounds (e.g., 6-keto-PGF) must be validated using spike-and-recovery experiments . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for high-specificity detection, with calibration curves spanning physiological concentrations (1–100 nM) .

Q. What experimental controls are critical when studying 6β-Prostaglandin I1’s effects in cell culture models?

  • Include negative controls (vehicle-only treatment) and positive controls (e.g., stable PGI2 analogs). Validate receptor specificity using antagonists (e.g., RO 3244794 for IP receptor blockade). Ensure consistency in cell passage number and serum-free incubation periods to minimize variability .

Advanced Research Questions

Q. How do researchers resolve contradictions in 6β-Prostaglandin I1’s reported receptor-binding affinities across studies?

  • Discrepancies may arise from differences in assay conditions (e.g., pH, co-factors) or receptor isoform expression. Perform comparative studies using standardized ligand-binding assays (e.g., radiolabeled ligand displacement) and report binding constants (Ki) with 95% confidence intervals. Cross-validate findings with computational docking simulations to assess structural interactions .

Q. What strategies optimize the stability of 6β-Prostaglandin I1 in long-term pharmacological studies?

  • Stabilize the compound in buffer solutions containing antioxidants (e.g., 0.1% BHT) and store at −80°C under nitrogen gas to prevent oxidation. Monitor degradation via periodic LC-MS analysis and adjust pharmacokinetic models to account for half-life variability .

Q. How can in vivo models be designed to differentiate 6β-Prostaglandin I1’s systemic vs. tissue-specific effects?

  • Use conditional knockout mice (e.g., endothelial-specific IP receptor deletions) paired with microdialysis or tissue-targeted delivery systems. Measure localized vs. circulating metabolite levels (e.g., 6-keto-PGF) and correlate with physiological endpoints (e.g., blood pressure, platelet aggregation) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 6β-Prostaglandin I1 studies?

  • Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons and power analysis to determine sample sizes (α=0.05, β=0.2). Report effect sizes and confidence intervals to contextualize clinical relevance .

Methodological Best Practices

  • Data Reproducibility : Pre-register experimental protocols (e.g., ClinicalTrials.gov for in vivo work) and share raw data in supplementary materials .
  • Conflict Resolution : Use sensitivity analyses to assess whether outliers or assay variability impact conclusions. Replicate key findings in independent labs .
  • Ethical Compliance : For animal studies, adhere to ARRIVE guidelines and include IACUC approval numbers in methods sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.